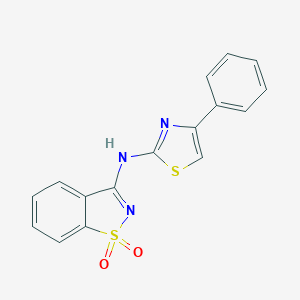![molecular formula C17H14N2 B277677 4-[2-(1-Isoquinolinyl)vinyl]phenylamine](/img/structure/B277677.png)
4-[2-(1-Isoquinolinyl)vinyl]phenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(1-Isoquinolinyl)vinyl]phenylamine, also known as IQV, is a chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of phenylamine and has been found to have interesting biochemical and physiological effects.
作用機序
4-[2-(1-Isoquinolinyl)vinyl]phenylamine acts as a competitive antagonist for GPCRs, specifically the dopamine D2 receptor. It binds to the receptor and prevents dopamine from binding, thus blocking downstream signaling pathways. This mechanism of action has been studied in the context of Parkinson's disease, as dopamine signaling is disrupted in this condition.
Biochemical and Physiological Effects:
Studies have shown that 4-[2-(1-Isoquinolinyl)vinyl]phenylamine can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to have anti-inflammatory effects, potentially making it a useful tool for studying inflammatory diseases. Additionally, 4-[2-(1-Isoquinolinyl)vinyl]phenylamine has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, making it a potential tool for studying neurological disorders.
実験室実験の利点と制限
One advantage of using 4-[2-(1-Isoquinolinyl)vinyl]phenylamine in lab experiments is its high selectivity for dopamine D2 receptors. Additionally, its fluorescent properties make it a useful tool for studying protein conformational changes. However, one limitation is that it has a relatively short half-life, making it difficult to use in long-term experiments.
将来の方向性
There are several potential future directions for research on 4-[2-(1-Isoquinolinyl)vinyl]phenylamine. One area of interest is its potential use in the development of new drugs targeting GPCRs. Additionally, 4-[2-(1-Isoquinolinyl)vinyl]phenylamine could be further studied for its potential use in the treatment of neurological disorders such as Parkinson's disease. Finally, researchers could investigate the use of 4-[2-(1-Isoquinolinyl)vinyl]phenylamine as a fluorescent probe for detecting protein conformational changes in other biological systems.
合成法
4-[2-(1-Isoquinolinyl)vinyl]phenylamine can be synthesized through a multistep process involving the reaction of 2-bromo-1-phenylethanone with isoquinoline and subsequent reduction with lithium aluminum hydride. The final product is obtained through a Suzuki coupling reaction between 4-bromo-2-(1-isoquinolinyl)vinylbenzene and phenylboronic acid.
科学的研究の応用
4-[2-(1-Isoquinolinyl)vinyl]phenylamine has been studied for its potential use as a fluorescent probe for detecting protein conformational changes. It has also been used as a ligand for studying the binding properties of G protein-coupled receptors (GPCRs). Additionally, 4-[2-(1-Isoquinolinyl)vinyl]phenylamine has been investigated for its potential use in the development of new drugs targeting GPCRs.
特性
分子式 |
C17H14N2 |
|---|---|
分子量 |
246.31 g/mol |
IUPAC名 |
4-[(Z)-2-isoquinolin-1-ylethenyl]aniline |
InChI |
InChI=1S/C17H14N2/c18-15-8-5-13(6-9-15)7-10-17-16-4-2-1-3-14(16)11-12-19-17/h1-12H,18H2/b10-7- |
InChIキー |
WFGNRFAHLMFGJZ-YFHOEESVSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CN=C2/C=C\C3=CC=C(C=C3)N |
SMILES |
C1=CC=C2C(=C1)C=CN=C2C=CC3=CC=C(C=C3)N |
正規SMILES |
C1=CC=C2C(=C1)C=CN=C2C=CC3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B277596.png)
![5-[(6-Tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B277597.png)
![5-Amino-7-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B277598.png)
![5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277600.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277603.png)
![3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277605.png)
![3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277606.png)
![3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277612.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277614.png)
![1-butyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277615.png)
![5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277618.png)
![1-benzyl-5-chloro-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277619.png)
![5-bromo-1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277621.png)